molecular formula C9H17FO2 B1486193 2-Fluoro-1,1-dimethoxycycloheptane CAS No. 2204958-52-9

2-Fluoro-1,1-dimethoxycycloheptane

Cat. No. B1486193
CAS RN: 2204958-52-9
M. Wt: 176.23 g/mol
InChI Key: AGTZSGGWGMAQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1,1-dimethoxycycloheptane (2-FDC) is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic ether with a molecular formula of C7H14FO and a molecular weight of 131.19 g/mol. 2-FDC is a colorless, volatile liquid at room temperature with a boiling point of 134°C and a melting point of -95°C. It has a low solubility in water and is soluble in most organic solvents. 2-FDC has a strong, sweet odor and is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

2-Fluoro-1,1-dimethoxycycloheptane is a colorless, volatile liquid at room temperature with a boiling point of 134°C and a melting point of -95°C. It has a low solubility in water and is soluble in most organic solvents. 2-Fluoro-1,1-dimethoxycycloheptane has a strong, sweet odor and is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. 2-Fluoro-1,1-dimethoxycycloheptane is a cyclic ether with a molecular formula of C7H14FO and a molecular weight of 131.19 g/mol. It is synthesized from the reaction of 2-fluoroethanol and 1,1-dimethoxycycloheptane in the presence of a base such as sodium hydroxide.
Biochemical and Physiological Effects
2-Fluoro-1,1-dimethoxycycloheptane has a wide range of biochemical and physiological effects. It has been shown to be an effective insecticide and has been used to control the growth of a variety of pests, including aphids, whiteflies, and scale insects. Additionally, 2-Fluoro-1,1-dimethoxycycloheptane has been used as an anesthetic in laboratory animals and has been shown to have analgesic properties. It has also been used as an antifungal agent and has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-Fluoro-1,1-dimethoxycycloheptane has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-Fluoro-1,1-dimethoxycycloheptane is its low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications. However, there are some limitations to using 2-Fluoro-1,1-dimethoxycycloheptane in laboratory experiments. It is a volatile liquid and has a low solubility in water, which can make it difficult to work with. Additionally, it has a strong, sweet odor which can be unpleasant for researchers.

Future Directions

There are several potential future directions for the use of 2-Fluoro-1,1-dimethoxycycloheptane. One potential application is the use of 2-Fluoro-1,1-dimethoxycycloheptane as a reagent for the synthesis of other compounds. Additionally, 2-Fluoro-1,1-dimethoxycycloheptane could be used in the development of new pharmaceuticals and pesticides. It could also be used in the development of new polymers and other materials. Finally, 2-Fluoro-1,1-dimethoxycycloheptane could be used in the development of new analytical methods and techniques.

Scientific Research Applications

2-Fluoro-1,1-dimethoxycycloheptane has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. Additionally, 2-Fluoro-1,1-dimethoxycycloheptane is used in the production of certain polymers and as a solvent for certain reactions.

properties

IUPAC Name

2-fluoro-1,1-dimethoxycycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FO2/c1-11-9(12-2)7-5-3-4-6-8(9)10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTZSGGWGMAQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCCC1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,1-dimethoxycycloheptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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